L-cystine hydrochloride

Beschreibung

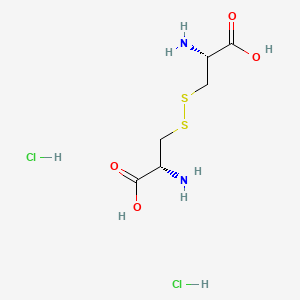

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCJWNPYGRVHLN-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-07-6, 34760-60-6 | |

| Record name | L-Cystine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34760-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-cystine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-cystine hydrochloride basic properties

An In-Depth Technical Guide to the Core Properties of L-Cystine Hydrochloride

This technical guide provides a comprehensive overview of the basic properties, synthesis, biological significance, and analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a crucial component in various biological and pharmaceutical applications. Its hydrochloride salt form offers enhanced stability and solubility.

Physicochemical Properties

This compound is the salt form of the amino acid L-cystine. It is important to distinguish it from L-cysteine hydrochloride, the salt of the monomeric amino acid, which is the reduced form. L-cysteine hydrochloride is often used as a more stable precursor to L-cysteine in various applications.[1] The fundamental properties are summarized below for clarity and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | [2] |

| Molecular Formula | C₆H₁₃ClN₂O₄S₂ | [2] |

| Molecular Weight | 276.8 g/mol | [2] |

| CAS Number | 438633-05-7 (specific); this compound (general) | [2] |

| Appearance | White crystalline powder | [3] |

| Parent Compound | L-Cystine (CID: 67678) | [2] |

| Component Compounds | L-Cystine, Hydrochloric Acid |[2] |

Table 2: Physicochemical Properties of L-Cysteine Hydrochloride (Anhydrous)

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | [4] |

| Molecular Formula | C₃H₈ClNO₂S | [1][4] |

| Molecular Weight | 157.62 g/mol | [1][4] |

| CAS Number | 52-89-1 | [1][4] |

| Melting Point | 175 - 180 °C (with decomposition) | [1] |

| Solubility | Soluble in water, ethanol, ammonia, acetic acid. | [1][5] |

| Stability | More stable than L-cysteine. Sensitive to light, moisture, and air.[1] Incompatible with strong oxidizing agents.[5] |

Synthesis and Manufacturing

L-cysteine hydrochloride is typically produced via the reduction of L-cystine. A common industrial method involves an electrochemical process.[6] This approach is efficient and avoids the use of harsh chemical reductants that can lead to contamination.[6]

Experimental Protocol: Electrolytic Synthesis of L-Cysteine Hydrochloride Monohydrate

The following protocol is a representative example based on published industrial methods for the reduction of L-cystine.[7]

-

Acidification Reaction: L-cystine is introduced into a ceramic reaction kettle as the primary raw material. Hydrochloric acid and water are added as auxiliary materials to create an acidic reaction mixture.

-

Decoloration and Filtration: Activated carbon is added to the mixture in a decoloring reaction kettle to remove impurities. The mixture is then filtered to yield a clarified solution.

-

Electrolytic Reduction: The filtered solution is transferred to an electrolytic cell. A controlled voltage and current density are applied to initiate the electrochemical reduction of the disulfide bond in L-cystine, converting it to L-cysteine.

-

Concentration: Following electrolysis, the resulting L-cysteine hydrochloride solution is concentrated under vacuum to increase the solute concentration and facilitate crystallization.

-

Crystallization and Separation: The concentrated solution is cooled, often in an ice bath, to induce crystallization of L-cysteine hydrochloride monohydrate.[8] The resulting crystals are then separated from the mother liquor using a centrifuge.

-

Drying: The separated crystals are dried in a vacuum dryer at a controlled temperature (e.g., 75-85°C) for a specific duration (4-6 hours) to obtain the final, purified product.[7]

Biological Role and Signaling Pathways

In biological systems, L-cystine serves as a key, stable source of L-cysteine. Cells import L-cystine, which is then rapidly reduced to two molecules of L-cysteine. L-cysteine is a cornerstone of cellular antioxidant defense, primarily as a rate-limiting precursor for the synthesis of glutathione (GSH).[1][9] Glutathione is a critical tripeptide that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[9] This L-cystine-glutathione axis is fundamental for maintaining redox homeostasis.[9]

Analytical Methodologies

Accurate quantification of L-cysteine and its derivatives is essential for quality control and research. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with pre-column derivatization, is a widely used and robust method.[10][11] Derivatization is necessary to introduce a chromophore or fluorophore, making the amino acid detectable by UV-Vis or fluorescence detectors.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

The following is a representative protocol for the determination of L-cysteine hydrochloride in a pharmaceutical preparation using 2,4-dinitrochlorobenzene (DNCB) as the derivatizing agent.[11]

-

Standard and Sample Preparation: Prepare a stock solution of L-cysteine hydrochloride standard in a suitable solvent (e.g., purified water). Prepare the sample solution (e.g., from an injection) by diluting it to fall within the linear range of the calibration curve.

-

Pre-column Derivatization:

-

To an aliquot of the standard or sample solution, add the derivatizing agent, 2,4-dinitrochlorobenzene.

-

The reaction is typically carried out in a buffered, alkaline medium (e.g., pH 8.2) to facilitate the reaction between DNCB and the thiol group of cysteine.

-

Incubate the mixture at a controlled temperature for a specific time to ensure complete derivatization.

-

-

Chromatographic Conditions:

-

HPLC System: A standard RP-HPLC system equipped with a UV detector.

-

Column: Agilent HC C18 column (4.6 mm × 250 mm, 5 µm).[11]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.014 mol·L⁻¹ K₂HPO₄), typically in a 50:50 ratio, adjusted to a specific pH (e.g., 8.2).[11]

-

Flow Rate: 1.0 mL·min⁻¹.[11]

-

Detection Wavelength: 360 nm.[11]

-

-

Analysis and Quantification: Inject the derivatized standard and sample solutions into the HPLC system. The concentration of L-cysteine hydrochloride in the sample is determined by comparing its peak area to a calibration curve generated from the derivatized standards.

Applications in Research and Drug Development

This compound and its related compounds are utilized across multiple industries.

-

Pharmaceuticals: It serves as a precursor in drug synthesis and is used as a mucolytic agent in respiratory medications to break down mucus.[3] It is also a component in parenteral nutrition solutions and acts as a detoxifying agent.[3][12]

-

Food Industry: Used as a dough conditioner to improve the texture of baked goods and as an antioxidant in products like natural fruit juices.[4][13]

-

Cosmetics: Incorporated into formulations as an antioxidant and reducing agent.[4]

-

Research: In cell culture, it is a key supplement for maintaining cellular health and mitigating oxidative stress.

Safety and Handling

L-cysteine hydrochloride is classified as a hazardous substance and requires careful handling.

Table 3: Safety and Handling Information | Category | Information | Reference | | :--- | :--- | :--- | | Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[13][14] | | Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P271: Use only in a well-ventilated area. |[13][14] | | First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14][15]Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[14][15]Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14][15] | | Storage | Store in a dry, cool, and well-ventilated place.[13] Keep container tightly closed.[14] Store locked up.[14] | | Incompatibilities | Strong oxidizing agents, some metals.[1][5] | | Fire Fighting | Use water, foam, or dry extinguishing powder. The substance is combustible.[16] |

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H13ClN2O4S2 | CID 16217312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the Versatile Applications and Properties of L-Cysteine Hydrochloride Anhydrous in Industrial and Biochemical Fields_Chemicalbook [chemicalbook.com]

- 4. Cysteine Hydrochloride | C3H8ClNO2S | CID 60960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Cysteine hydrochloride monohydrate | 7048-04-6 [chemicalbook.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. CN103103554A - Production method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]

- 8. CN111118531A - Preparation method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]

- 9. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. fishersci.com [fishersci.com]

- 14. redox.com [redox.com]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of L-cystine and its Hydrochloride Derivatives

This technical guide provides a comprehensive overview of the primary synthesis pathways for L-cystine, a critical amino acid in the pharmaceutical, cosmetic, and food industries. The document details traditional and modern methodologies, including keratin hydrolysis, microbial fermentation, and enzymatic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data for process comparison, and detailed pathway visualizations.

Introduction: L-cysteine, L-cystine, and their Hydrochloride Salts

L-cysteine is a semi-essential, sulfur-containing amino acid fundamental to protein structure and biological function.[1] Its thiol side chain is highly reactive, enabling the formation of disulfide bonds, which are crucial for the tertiary structure and stability of proteins.[1][2] In an oxidizing environment, two L-cysteine molecules readily form a disulfide bond to create the dimer L-cystine.[3][4] This interconversion is a key aspect of cellular redox balance.[5]

Due to the high reactivity and lower stability of L-cysteine, it is often produced, transported, and stored as the more stable L-cystine or as L-cysteine hydrochloride monohydrate.[6][7] The hydrochloride salt enhances stability and solubility.[1] The synthesis pathways, therefore, often target the production of L-cysteine, which is then converted to L-cystine for isolation, followed by purification and, if required, reduction back to L-cysteine to form the hydrochloride salt.[8][9] Alternatively, L-cystine can be dissolved in hydrochloric acid to form its corresponding salt for certain applications.[4][10]

This guide will explore the three principal pathways to obtain L-cystine: extraction from keratin, microbial fermentation, and enzymatic biotransformation, followed by the final processing steps involving hydrochloric acid.

References

- 1. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. The l-Cysteine/l-Cystine Shuttle System Provides Reducing Equivalents to the Periplasm in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. himedialabs.com [himedialabs.com]

- 5. researchgate.net [researchgate.net]

- 6. L-Cysteine in Cell Culture [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. US4006057A - Method of producing L-cysteine and L-cystine - Google Patents [patents.google.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of L-Cystine Hydrochloride in Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cystine, the oxidized dimer of the amino acid L-cysteine, is a critical component of cell culture media and a key player in cellular physiology. While often considered semi-essential, its role extends far beyond protein synthesis, acting as the primary source for intracellular L-cysteine and thereby governing cellular redox homeostasis, antioxidant defenses, and the regulation of specific cell death pathways. L-cystine hydrochloride is frequently used in research and biomanufacturing due to its enhanced solubility over L-cystine at physiological pH.[1][2] This guide provides an in-depth technical overview of the biological functions of L-cystine at the cellular level, detailing its transport, metabolism, and impact on critical signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for assessing its metabolic effects, and visualizations of the core pathways involved.

Cellular Uptake and Metabolism of L-Cystine

In the extracellular environment, the majority of cysteine exists in its oxidized form, L-cystine.[3][4] Cells have evolved a specific transport mechanism to internalize this crucial nutrient.

-

Transport via System xc-: The primary transporter for L-cystine is the System xc- antiporter , a heterodimeric protein complex composed of a light chain subunit, xCT (SLC7A11) , and a heavy chain subunit, 4F2hc (SLC3A2) .[5][6][7] This system functions in a sodium-independent manner, importing one molecule of anionic L-cystine from the extracellular space in a 1:1 exchange for one molecule of intracellular glutamate.[8][9]

-

Intracellular Reduction: Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reductive process is catalyzed by the thioredoxin system and by glutathione (GSH) itself, consuming NADPH in the process.[3][10] This immediate conversion maintains a low intracellular concentration of L-cystine, driving its continuous uptake.

The following diagram illustrates the workflow of L-cystine uptake and its conversion to L-cysteine.

Core Biological Roles of Intracellular L-Cysteine

The L-cysteine derived from L-cystine is a linchpin for multiple essential cellular functions.

Glutathione Synthesis and Redox Homeostasis

The most critical role of L-cysteine is serving as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein antioxidant in the cell.[8][11][12][13]

GSH synthesis is a two-step enzymatic process:

-

Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

-

Glutathione synthase (GSS) adds a glycine molecule to γ-glutamylcysteine to form the final GSH tripeptide.[6][14]

GSH is central to cellular redox balance, detoxifying reactive oxygen species (ROS), maintaining the reduced state of protein thiols, and serving as a cofactor for enzymes like glutathione peroxidases (GPXs).[15][16][17]

The diagram below outlines the GSH synthesis pathway and the transcriptional regulation of the key cystine transporter, xCT.

Regulation of Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[18] The availability of L-cystine is a master regulator of this process.

Deprivation of extracellular L-cystine starves the cell of L-cysteine, leading to the depletion of the GSH pool.[19][20] This cripples the activity of Glutathione Peroxidase 4 (GPX4) , a selenoenzyme that uses GSH as a cofactor to neutralize toxic lipid peroxides.[21] Unchecked lipid peroxidation damages cellular membranes, culminating in cell death.[22] Thus, inhibiting the System xc- transporter with molecules like erastin or sulfasalazine is a potent method for inducing ferroptosis, a strategy actively being explored in cancer therapy.[23]

Protein Synthesis and Structure

As a proteinogenic amino acid, L-cysteine is incorporated into polypeptide chains during translation.[21] Its unique thiol (-SH) group is highly reactive and can form covalent disulfide bonds with other cysteine residues through oxidation. These bonds are critical for the proper folding, stability, and function of a vast number of proteins, particularly those secreted into the oxidizing extracellular environment.[8][24]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to L-cystine transport and its metabolic impact.

Table 1: Kinetic Properties of the System xc- (xCT/SLC7A11) Antiporter

| Parameter | Substrate | Reported Value | Cell/System Type | Reference |

|---|---|---|---|---|

| Km | L-Cystine | 45 µM | Transformed Rat Hepatoma | [8] |

| L-Cystine | 121.0 ± 17.8 µM | xCT-transfected MDCK cells | [24] | |

| Km | L-Glutamate | 78 µM | Transformed Rat Hepatoma | [8] |

| L-Glutamate | 0.50 ± 0.09 mM | xCT-transfected MDCK cells | [24] | |

| Ki | L-Glutamate (inhibiting Cystine uptake) | 150 µM | Transformed Rat Hepatoma | [8] |

| Ki | L-Cystine (inhibiting Glutamate uptake) | 33 µM | Transformed Rat Hepatoma |[8] |

Table 2: L-Cystine Concentrations in Cell Culture and Biological Fluids

| Condition | L-Cystine Concentration | Notes | Reference |

|---|---|---|---|

| Standard Cell Culture Media | 200 µM | DMEM, RPMI-1640 | [23][25] |

| Physiological Plasma Level | ~83 µM | Used for ferroptosis sensitivity studies | [23] |

| Supplementation Studies | 0.1 - 1.6 mM | Used to induce Nrf2 and cytoprotection |[26] |

Table 3: Intracellular Glutathione (GSH) Concentrations

| Cell Line | Cell Type | Intracellular GSH Concentration | Reference |

|---|---|---|---|

| General Range | Mammalian Cells | 0.5 - 15 mM | [27] |

| A549 | Human Lung Carcinoma | ~11.8 mM | [10] |

| HepG2 | Human Liver Carcinoma | ~10.1 mM | [10][14] |

| HeLa | Human Cervical Carcinoma | ~6.7 mM | [10] |

| HEK293T | Human Embryonic Kidney | ~5.8 mM | [10][14] |

| NIH-3T3 | Mouse Embryonic Fibroblast | ~3.9 mM |[10] |

Experimental Protocols

Accurate assessment of the cellular response to L-cystine requires robust methodologies. Detailed protocols for two key assays are provided below.

Protocol: Quantification of Total Intracellular Glutathione (DTNB-Based Enzymatic Recycling Assay)

This method, also known as Ellman's Assay, measures total glutathione (GSH + GSSG) by a colorimetric reaction.

Methodology:

-

Sample Preparation:

-

Harvest cultured cells (adherent or suspension) and wash with PBS. Count cells to allow for normalization.

-

Lyse the cell pellet in a deproteinating agent (e.g., 5% metaphosphoric acid) on ice.[16]

-

Centrifuge the lysate at ≥10,000 x g for 15 minutes at 4°C.[28]

-

Carefully collect the supernatant, which contains the soluble glutathione pool.

-

-

Assay Procedure (96-well plate format):

-

Prepare a standard curve using known concentrations of GSH (e.g., 0-10 µM).[20]

-

To each well, add the sample supernatant or standard.

-

Add the reaction mixture containing assay buffer, DTNB (Ellman's reagent), and glutathione reductase.

-

Immediately begin reading the absorbance at 405-412 nm in a microplate reader, taking kinetic readings every 15-30 seconds for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.

-

Plot the ΔA/min for the standards against their concentrations to generate a standard curve.

-

Determine the glutathione concentration in the samples from the standard curve and normalize to the initial cell count.

-

Protocol: Assessment of Lipid Peroxidation (C11-BODIPY 581/591 Staining)

This method uses a ratiometric fluorescent probe to detect lipid peroxidation in live cells, a key event in ferroptosis.

Methodology:

-

Cell Preparation and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with experimental compounds (e.g., ferroptosis inducers like erastin) or place them in L-cystine-free medium for the desired duration.

-

-

Staining:

-

Harvesting and Analysis:

-

Wash the cells twice with PBS to remove excess dye.

-

For adherent cells, detach them using a gentle dissociation reagent like Accutase.

-

Resuspend cells in PBS or a suitable buffer for flow cytometry. A viability dye can be included to exclude dead cells from the analysis.

-

Analyze the cells on a flow cytometer. The reduced probe is detected in the red channel (e.g., PE-Texas Red, ~590 nm emission), and the oxidized probe is detected in the green channel (e.g., FITC, ~510 nm emission).[7]

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Lipid peroxidation is quantified by calculating the ratio of the mean fluorescence intensity of the green channel to the red channel. An increase in this ratio indicates a higher level of lipid peroxidation.

-

Conclusion

This compound is more than a simple nutrient in cell culture; it is a critical determinant of the cellular redox environment and a gatekeeper of cell survival. Its transport into the cell via the System xc- antiporter and subsequent reduction to L-cysteine provides the essential substrate for glutathione synthesis. This axis is fundamental for protecting cells against oxidative stress and is a key suppressor of ferroptosis. For researchers in basic science and drug development, understanding and quantifying the pathways governed by L-cystine availability is essential for interpreting experimental results and for designing novel therapeutic strategies that target cellular redox vulnerabilities.

References

- 1. himedialabs.com [himedialabs.com]

- 2. Effect of High-Dose Cysteine Supplementation on Erythrocyte Glutathione: a Double-Blinded, Randomized Placebo Controlled Pilot Study in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Cystine/Glutamate Antiporter System xc− in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structural investigation of human cystine/glutamate antiporter system xc− (Sxc−) using homology modeling and molecular dynamics [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nrf2- and ATF4-Dependent Upregulation of xCT Modulates the Sensitivity of T24 Bladder Carcinoma Cells to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Increasing Glutathione With Cysteine and Glycine Supplementation on Mitochondrial Fuel Oxidation, Insulin Sensitivity, and Body Composition in Older HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of SLC7A11 in Tumor Progression and the Regulation Mechanisms Involved in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cystine and Glutamate Transport in Renal Epithelial Cells Transfected with Human System xc− - PMC [pmc.ncbi.nlm.nih.gov]

- 22. L-Cysteine in Cell Culture [sigmaaldrich.com]

- 23. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. oxfordbiomed.com [oxfordbiomed.com]

- 27. pubcompare.ai [pubcompare.ai]

- 28. abpbio.com [abpbio.com]

- 29. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

L-cystine hydrochloride mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of L-Cystine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, is a crucial component in cell culture and in vitro research.[1] Its hydrochloride salt is often used to improve solubility and stability.[2] The in vitro mechanism of action of L-cystine is multifaceted, primarily revolving around its role in maintaining cellular redox homeostasis, promoting cell proliferation and survival, and modulating key signaling pathways. As a stable precursor to L-cysteine, it is central to the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[2][3][4] Furthermore, L-cystine has been identified as a potent inducer of the Nrf2 antioxidant response pathway, a regulator of the cell cycle, and a modulator of the mTOR signaling cascade, which has significant implications for protein synthesis and cell death pathways like ferroptosis. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action

Antioxidant Defense and Redox Homeostasis

The principal role of L-cystine in vitro is to bolster the cell's antioxidant defenses.[5] Cells in culture are susceptible to oxidative stress, which can lead to DNA damage and apoptosis.[5] L-cystine provides a vital substrate for maintaining redox balance through the synthesis of glutathione (GSH).

-

Uptake and Reduction: L-cystine is transported into the cell primarily via the cystine/glutamate antiporter system xc-.[6][7][8] Once inside the cytoplasm, it is rapidly reduced to two molecules of L-cysteine by enzymes such as cystine reductase or through reactions with glutathione and thioredoxin.[6][7][9]

-

Glutathione Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[4][10] GSH is a potent antioxidant that neutralizes reactive oxygen species (ROS), detoxifies electrophiles, and maintains the thiol status of proteins.[2][10] By providing a steady supply of L-cysteine, L-cystine ensures robust GSH levels, thereby protecting cells from oxidative damage.[2][3]

Caption: L-Cystine uptake and its role in glutathione (GSH) synthesis.

Induction of the Nrf2 Signaling Pathway

Recent studies have identified L-cystine as a potent, non-toxic inducer of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7]

-

Nrf2 Stabilization: Under basal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. L-cystine treatment increases the stability of the Nrf2 protein.[6][7] One study demonstrated that 0.8 mM L-cystine increased the half-life of Nrf2 protein from 19.4 minutes to 30.9 minutes.[6][7] This induction is dependent on both the cystine/glutamate antiporter and the presence of Keap1.[6][7]

-

Downstream Gene Expression: The stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiates their transcription.[7] Genes upregulated by L-cystine treatment include those involved in detoxification and antioxidant defense, such as NQO1, HMOX1, GCLC, GCLM, SRXN1, and TXNRD1.[6][7] This Nrf2-mediated cytoprotection reduces ROS generation and protects against oxidant-induced apoptosis.[6][7]

Caption: Activation of the Nrf2 antioxidant pathway by L-Cystine.

Regulation of Cell Proliferation and Apoptosis

L-cystine directly influences fundamental cellular processes, including proliferation and programmed cell death.

-

Promotion of Proliferation: L-cystine has been shown to enhance the proliferation and metabolic activity of various cell types, including human hair follicular keratinocytes and CaCo-2 colon cancer cells.[10][11][12] The mechanism can involve progression of the cell cycle from the G1 to the S phase.[10] This transition is associated with an increased expression of cyclin D1 and phosphorylation of the retinoblastoma protein (Rb).[10] Notably, this proliferative effect can occur independently of an increase in intracellular glutathione.[10]

-

Inhibition of Apoptosis: By bolstering antioxidant defenses and activating the Nrf2 pathway, L-cystine protects cells against apoptosis induced by various stressors, including hydrogen peroxide (H₂O₂) and the chemotherapeutic drug doxorubicin.[6][7] Mechanistically, L-cystine treatment has been shown to inhibit the activation of executioner caspases, such as caspase-3.[6][7] In cisplatin-induced apoptosis models, L-cysteine (derived from L-cystine) was shown to modulate the expression of apoptosis-related proteins like PARP, Caspase 3, Bcl-2, and Bax.[9]

Modulation of mTOR Signaling and Ferroptosis

L-cystine availability is a critical nutrient signal that is integrated by the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, metabolism, and survival.

-

mTORC1 Activation: Cyst(e)ine uptake activates mTOR complex 1 (mTORC1), promoting the localization of mTOR to the lysosome.[13][14] This activation is dependent on Rag GTPases.[13][14] Activated mTORC1 then phosphorylates downstream effectors like 4E-BP1 to promote protein synthesis.[14] A key protein synthesized via this pathway is Glutathione Peroxidase 4 (GPX4), a critical enzyme that uses GSH to detoxify lipid peroxides and inhibit a form of iron-dependent cell death called ferroptosis.[14]

-

mTORC2 Activation and Ferroptosis Resistance: L-cystine can also activate mTOR complex 2 (mTORC2). This process involves the activation of p38, which then mediates the phosphorylation of the mTORC2 subunit Sin1. The activated mTORC2-AKT pathway confers resistance to ferroptosis. Thus, L-cystine availability is directly linked to the suppression of this cell death pathway through dual mTORC1 and mTORC2 mechanisms.

Caption: L-Cystine-mediated activation of mTORC1/mTORC2 to suppress ferroptosis.

Quantitative Data Summary

The in vitro effects of L-cystine have been quantified across several studies, providing dose-response and time-course information.

Table 1: Dose-Dependent Effects of L-Cystine on Nrf2 Induction (Data sourced from studies on HeLa cells)[7]

| L-Cystine Concentration | Nrf2 Protein Induction | Key Observation |

| 0.1 mM | Noticeable increase | Induction starts at a low concentration. |

| 0.4 mM | Moderate increase | Dose-dependent effect observed. |

| 0.8 mM | Peak induction | Considered the most effective concentration for Nrf2 induction in this model.[7] |

| 1.6 mM | Strong increase | Effect plateaus or slightly decreases at higher concentrations. |

Table 2: Effects of L-Cystine on Cell Viability and Apoptosis Markers (Data sourced from studies on HeLa cells treated with an apoptotic inducer)[6][7]

| Treatment Condition | Cell Viability (% of control) | Caspase-3 Activation |

| 2 µM Doxorubicin | ~40% | Increased |

| Doxorubicin + 0.4 mM L-Cystine | Increased vs. Doxorubicin alone | Inhibited |

| Doxorubicin + 0.8 mM L-Cystine | Further increase in viability | Further inhibition |

| Doxorubicin + 1.6 mM L-Cystine | Significant protection | Strong inhibition |

| 1 mM H₂O₂ | N/A | Increased |

| H₂O₂ + 0.8 mM L-Cystine | N/A | Suppressed |

Table 3: Proliferative Effects of L-Cystine on Human Hair Follicular Keratinocytes (HHFKs) (Data represents the effect of an Investigational Compound (IC) mix containing 50 µM L-cystine)[11]

| Parameter Measured | Fold Increase (vs. minimal growth medium) |

| Metabolic Activity | 1.4 – 2.3 |

| DNA Content (Proliferation) | 1.9 – 2.9 |

| De novo DNA Synthesis | 3.6 – 41.0 |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summarized protocols for key assays used to investigate L-cystine's mechanism of action.

General Experimental Workflow

A typical in vitro experiment to assess the effects of L-cystine follows a standardized workflow from cell preparation to data analysis.

Caption: Standardized workflow for in vitro L-Cystine mechanism studies.

Western Blot for Nrf2 Protein Detection

(Protocol adapted from[7])

-

Cell Culture and Treatment: Seed HeLa cells in culture dishes. When they reach the desired confluency, treat them with varying concentrations of L-cystine (0.1 to 1.6 mM) for a specified time (e.g., 4 hours).

-

Lysis: Harvest the cells directly in 1x Laemmli sample buffer containing 5% 2-mercaptoethanol.

-

Protein Quantification: While often normalized to a loading control, a BCA protein assay can be performed on parallel samples lysed in RIPA buffer if precise protein loading is required.

-

SDS-PAGE: Load equal amounts of protein lysate onto an SDS-polyacrylamide gel (e.g., 8% or 10%).

-

Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C. Also, probe for a loading control like GAPDH.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using software such as ImageJ.

ROS Generation Assay (DCFDA)

-

Cell Culture and Pre-treatment: Seed HeLa cells in a 96-well plate. Pre-treat the cells with 0.8 mM L-cystine for 16 hours.

-

Staining: Incubate the cells with 2′,7′-dichlorofluorescein diacetate (DCFDA) for 30 minutes.

-

Induction of Oxidative Stress: Add an ROS inducer, such as H₂O₂ (e.g., 50-100 μM), to the wells.

-

Measurement: Immediately begin recording the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths. Monitor the signal over time to measure the rate of ROS generation.

Cell Proliferation Assay (MTT or Resazurin)

(Protocol adapted from[11][12])

-

Cell Culture and Treatment: Seed cells (e.g., HHFKs) in a 96-well plate in a minimal growth medium. Treat with the desired concentrations of L-cystine or a compound mix for 72 hours.

-

Reagent Incubation: Add the MTT or resazurin reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the substrate.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance. For resazurin, measure the fluorescence directly.

-

Analysis: Calculate the percentage increase in metabolic activity relative to the untreated control cells.

Conclusion

The in vitro mechanism of action of this compound is complex and central to cellular health and function in culture environments. Its primary role as a precursor for glutathione synthesis establishes it as a cornerstone of antioxidant defense. Beyond this, its ability to activate the Nrf2 pathway provides a secondary, robust mechanism for cytoprotection. Furthermore, L-cystine is not merely a passive building block but an active signaling molecule that influences cell fate decisions through the regulation of proliferation, apoptosis, and the nutrient-sensing mTOR pathway. For researchers and drug development professionals, understanding these intricate mechanisms is essential for designing effective cell culture media, interpreting experimental results, and developing therapeutic strategies that target cellular redox balance and survival pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 5. caissonlabs.com [caissonlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Cystine-Containing Hair-Growth Formulation Supports Protection, Viability, and Proliferation of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A mTORC1-mediated cyst(e)ine sensing mechanism governing GPX4 synthesis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTORC1 couples cyst(e)ine availability with GPX4 protein synthesis and ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of L-Cystine Hydrochloride in Water and Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-cystine hydrochloride, a crucial parameter for its application in pharmaceutical formulations, cell culture media, and various research contexts. This document details the solubility of this compound in aqueous solutions and common buffer systems, outlines experimental protocols for solubility determination, and discusses the key factors influencing its solubility.

Introduction to this compound

L-cystine is a disulfide-linked dimer of the amino acid cysteine. In its hydrochloride form, L-cystine dihydrochloride, its solubility characteristics are significantly altered, particularly in acidic conditions. Understanding the solubility of this compound is paramount for developing stable and effective formulations, ensuring its bioavailability, and optimizing its use in various scientific applications.

Solubility of this compound

The solubility of this compound is highly dependent on the pH, temperature, and composition of the solvent.

Solubility in Water

L-cystine itself has very low solubility in water. The hydrochloride salt, L-cystine dihydrochloride, exhibits significantly higher solubility in aqueous solutions, especially at acidic pH.

Table 1: Solubility of L-Cystine and its Hydrochloride Salt in Aqueous Solutions

| Compound | Solvent | Temperature (°C) | Solubility |

| L-Cystine | Water | 25 | 0.112 mg/mL[1][2] |

| L-Cystine Dihydrochloride | Water | Not Specified | Soluble[3] |

| L-Cystine Dihydrochloride | 2 M HCl | Not Specified | 50 mg/mL (with heat as needed)[1] |

| L-Cystine Dihydrochloride | 1 M HCl | Not Specified | 50 mg/mL (with heat as needed)[2] |

| L-Cystine Dihydrochloride | 0.5 M HCl | Not Specified | 50 mg/mL[3] |

Influence of pH on Solubility

The solubility of L-cystine is markedly influenced by pH. It is least soluble around its isoelectric point (pI ≈ 4.6) and its solubility increases significantly in acidic (pH < 2) and alkaline (pH > 8) conditions[1][2]. This is due to the protonation of the amino groups at low pH and the deprotonation of the carboxylic acid groups at high pH, leading to the formation of more soluble ionic species.

A systematic study on the solubility of L-cystine in aqueous solutions at 25°C demonstrated this pH-dependent solubility profile. The solubility was measured across a pH range from 1 to 13[4].

Solubility in Buffer Systems

Table 2: Qualitative Solubility of this compound in Different Buffer Systems (Expected Trends)

| Buffer System | pH Range | Expected Solubility Trend |

| Acetate Buffer | 3.6 - 5.6 | Decreasing solubility as pH approaches the pI of L-cystine. |

| Phosphate Buffer | 5.8 - 8.0 | Low solubility around neutral pH, increasing at the extremes of this range. |

Further empirical studies are required to establish precise quantitative solubility data for this compound in these and other common biological buffers at various temperatures.

Factors Influencing Solubility

Several factors can impact the solubility of this compound:

-

pH: As detailed above, pH is a critical determinant of L-cystine's solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For this compound, applying heat can aid in its dissolution, particularly in acidic solutions[1][2].

-

Ionic Strength: The presence of salts can influence solubility. One study showed that increasing NaCl concentration increases the solubility of L-cystine[4].

-

Oxidation: L-cysteine can oxidize to form L-cystine, which has lower solubility in neutral and slightly acidic conditions. The hydrochloride salt of L-cysteine is more stable against oxidation[5].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development and research. The following are common methods used to determine the solubility of compounds like this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility[6].

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solution) in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method (see Section 4.3).

Gravimetric Method

The gravimetric method is a simple and direct way to determine solubility[7][8].

Protocol:

-

Saturation: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method (steps 1 and 2).

-

Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish. Weigh the dish with the solution.

-

Evaporation: Gently evaporate the solvent to dryness in an oven at a controlled temperature (e.g., 100-105°C) until a constant weight is achieved.

-

Calculation: The weight of the dissolved solid is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed in the desired units (e.g., g/L, mg/mL).

Analytical Methods for Quantification

Several analytical techniques can be employed to determine the concentration of L-cystine in the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying amino acids. A reversed-phase HPLC method with UV detection can be developed and validated for L-cystine. Derivatization may be required to enhance detection[9][10].

-

UV-Vis Spectrophotometry: While L-cystine itself does not have a strong chromophore for direct UV-Vis analysis at common wavelengths, derivatization techniques can be employed to produce a colored or UV-active compound that can be quantified[11]. First-derivative spectrophotometry has also been used for the estimation of L-cysteine[12].

Visualizing Experimental and Logical Relationships

Signaling Pathways and Experimental Workflows

Visual diagrams can aid in understanding the complex interplay of factors affecting solubility and the steps involved in its determination.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by pH, temperature, and the composition of the dissolution medium. While it exhibits poor solubility in water at neutral pH, its solubility is significantly enhanced in acidic conditions. For researchers and formulation scientists, a thorough understanding of these solubility characteristics and the application of robust experimental methods for their determination are essential for the successful utilization of this compound in various scientific and pharmaceutical applications. Further research is warranted to generate comprehensive solubility data in a wider range of buffered systems to facilitate its broader application.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. L-Cystine dihydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 10. akjournals.com [akjournals.com]

- 11. Visual Detection of Cysteine and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbpas.com [ijbpas.com]

The Function of L-Cystine Hydrochloride as an Amino Acid Supplement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine hydrochloride, the hydrochloride salt of the disulfide amino acid L-cystine, serves as a crucial component in various physiological processes and holds significant potential as a therapeutic and health-promoting agent. As a stable form of the amino acid L-cysteine, it is a key precursor to the master antioxidant glutathione (GSH) and plays a vital role in protein synthesis, redox homeostasis, and cellular detoxification. This technical guide provides a comprehensive overview of the core functions of this compound as an amino acid supplement, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Core Functions and Mechanisms of Action

L-cystine is comprised of two L-cysteine molecules linked by a disulfide bond. In the body, L-cystine is readily reduced to L-cysteine, which then participates in a multitude of metabolic pathways.

Glutathione Synthesis and Redox Homeostasis

The primary function of L-cysteine derived from L-cystine supplementation is its role as a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[1][2] GSH is the most abundant endogenous antioxidant in mammalian cells and is essential for protecting cells from damage induced by reactive oxygen species (ROS) and free radicals.[1] The availability of cysteine is the primary determinant of the rate of GSH synthesis.[2]

Protein Structure and Function

L-cysteine is a proteinogenic amino acid, meaning it is incorporated into proteins. The thiol group of cysteine residues can form disulfide bonds, which are critical for the proper folding, stability, and function of many proteins, including enzymes and structural proteins like keratin.

Quantitative Data on this compound Supplementation

The following tables summarize the available quantitative data on the dosage and efficacy of this compound and L-cystine supplementation from various studies.

Table 1: Intravenous this compound Dosage for Parenteral Nutrition

| Patient Population | Recommended Dosage of this compound | Reference |

| Adults (Stable) | 7 mg per gram of amino acids | [3] |

| Adults (Critically Ill) | 7 mg per gram of amino acids | [3] |

| Pediatric (Birth to <12 years) | 22 mg per gram of amino acids | [3] |

| Pediatric (≥12 years) | 7 mg per gram of amino acids | [3] |

Table 2: Efficacy of Oral L-Cystine Supplementation in Hair and Skin Health (Clinical Trials)

| Application | Dosage | Study Duration | Key Quantitative Findings | Reference |

| Hair Loss (Chronic Telogen Effluvium and Androgenetic Alopecia) | L-Cystine in a multi-ingredient supplement | 6 months | Hair density increased by 9.9 hairs/cm² at 3 months and 12.3 hairs/cm² at 6 months compared to placebo. | [4] |

| Hair Loss (Female subjects with acute Telogen Effluvium) | L-Cystine (250 mg) with or without keratin hydrolysate | 90 days | Statistically significant increase in hair density. | [5] |

| Skin Lightening and Dark Spot Reduction | 500 mg L-Cystine daily | 12 weeks | Significant lightening of the skin on the upper arms (increase in L* value and ITA°). | [6][7] |

| Skin Lightening and Dark Spot Reduction | 500 mg L-Cystine and 250 mg L-Glutathione daily | 12 weeks | 8.7% increase in ITA° (skin lightness) on the cheek, significantly better than L-Cystine alone or placebo. | [6][7] |

Table 3: Oral Bioavailability of L-Cystine

| Study Subject | Dosage | Absolute Bioavailability | Key Findings | Reference |

| Mice | 25 mg/kg | 18.6% | The study used deuterium-labeled cystine (D4-cystine) to differentiate from endogenous cystine. | [8] |

| Mice | 50 mg/kg | 15.1% | Bioavailability was found to be dose-dependent. | [8] |

| Mice | 100 mg/kg | 25.6% | [8] |

Experimental Protocols

Quantification of L-Cystine in Food Supplements using Quantitative NMR (qNMR)

This protocol is adapted from a validated method for the accurate determination of L-cystine content in supplements.[9]

a. Sample Preparation:

-

Accurately weigh approximately 80 mg of the food supplement sample.

-

Dissolve the sample in 12 mL of NaOH solution.

-

Place the solution in an ice bath in a dark room for 10 minutes.

-

Add 10 mL of KBr solution, 50 mL of KBrO₃ solution, and 15 mL of HCl solution.

-

Add 1.5 g of KI and shake for 1 minute.

b. NMR Analysis:

-

Prepare a solution of the sample in a suitable deuterated solvent (e.g., D₂O with NaOD to improve solubility).

-

Add a known amount of an internal standard (e.g., maleic acid).

-

Acquire the ¹H NMR spectrum using a spectrometer with a minimum of a 400 MHz magnet.

-

Optimize acquisition parameters, including relaxation delay (D1) and number of scans, to ensure accurate quantification. A relaxation delay of at least 5 times the longest T1 of the signals of interest is recommended.

-

Process the NMR data using appropriate software (e.g., MestReNova).

c. Data Analysis:

-

Integrate the signals corresponding to L-cystine (e.g., δ 3.49, 3.02, and 2.81 ppm in NaOD/D₂O) and the internal standard.

-

Calculate the concentration of L-cystine using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

Where:

-

Cₓ = Concentration of L-cystine

-

Iₓ = Integral of the L-cystine signal

-

Nₓ = Number of protons for the L-cystine signal

-

Nₛ = Number of protons for the internal standard signal

-

Iₛ = Integral of the internal standard signal

-

Mₓ = Molar mass of L-cystine

-

Mₛ = Molar mass of the internal standard

-

Cₛ = Concentration of the internal standard

-

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a general method for evaluating the free radical scavenging activity of this compound.[10][11]

a. Reagent Preparation:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

This compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., water or a buffer).

-

Positive Control: Prepare a series of concentrations of a known antioxidant, such as ascorbic acid or Trolox.

b. Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution or positive control to each well.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

c. Calculation of Scavenging Activity:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control = Absorbance of the DPPH solution without the sample

-

A_sample = Absorbance of the DPPH solution with the sample

-

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Logical Relationships

Glutathione (GSH) Synthesis Pathway

L-cystine supplementation directly fuels the synthesis of glutathione, a critical antioxidant. The pathway involves the reduction of L-cystine to L-cysteine, followed by two ATP-dependent enzymatic steps.

Caption: Glutathione synthesis pathway fueled by L-Cystine.

Experimental Workflow: qNMR Quantification of L-Cystine

The following diagram illustrates the logical flow of the quantitative NMR experimental protocol for determining L-cystine concentration in a supplement.

Caption: Workflow for qNMR quantification of L-Cystine.

Conclusion

This compound is a valuable amino acid supplement with well-defined roles in human physiology. Its primary function as a precursor to glutathione underscores its importance in cellular antioxidant defense and detoxification. The quantitative data from clinical trials, although often in the context of multi-ingredient formulations, suggest its efficacy in improving hair and skin health. The provided experimental protocols offer standardized methods for the quantification and functional assessment of L-cystine. For researchers and drug development professionals, this compound represents a promising molecule for further investigation in a variety of applications related to oxidative stress, immune function, and tissue health. Further research focusing on the oral bioavailability of this compound as a single agent and its efficacy in larger, well-controlled clinical trials is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral Supplementation with l-Cystine, Serenoa repens, Cucurbita pepo, and Pygeum africanum in Chronic Telogen Effluvium and Androgenetic Alopecia: A Double-Blind, Placebo-Controlled, Randomized Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. iomcworld.com [iomcworld.com]

L-Cystine Hydrochloride as a Precursor for Glutathione Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of L-cystine hydrochloride as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. The document details the biochemical pathways, regulatory mechanisms, and experimental methodologies relevant to researchers and professionals in drug development.

Introduction: The Significance of Glutathione and its Precursors

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating various cellular processes, including cell proliferation and apoptosis. The availability of cysteine is the rate-limiting factor in GSH synthesis.[1][2] L-cystine, the oxidized dimeric form of cysteine, serves as a major extracellular source of cysteine for intracellular GSH production.[3] L-cysteine hydrochloride is a stable and soluble form of L-cysteine, making it a valuable compound for research and pharmaceutical applications.[4]

Physicochemical Properties of this compound

This compound is the hydrochloride salt of L-cystine. The addition of a hydrochloride group enhances its stability and solubility in aqueous solutions compared to L-cystine alone, which is particularly advantageous for in vitro studies and for the formulation of pharmaceutical preparations.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12N2O4S2 · 2HCl | [4] |

| Molecular Weight | 313.2 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | Freely soluble | [4] |

| Stability | More stable in acidic solutions; aqueous solutions are prone to oxidation at neutral or basic pH | [4] |

The Metabolic Pathway: From L-Cystine to Glutathione

The synthesis of glutathione from extracellular L-cystine is a multi-step process involving cellular uptake, reduction, and two sequential enzymatic reactions.

Cellular Uptake of L-Cystine via the xCT Antiporter

Extracellular L-cystine is actively transported into the cell by the system xc- antiporter, a sodium-independent amino acid transporter.[5] This antiporter is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[5] The transporter functions by exchanging one molecule of extracellular L-cystine for one molecule of intracellular glutamate.[5]

Intracellular Reduction of L-Cystine to L-Cysteine

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily mediated by the thioredoxin reductase system and by glutathione itself, in a reaction catalyzed by glutathione reductase.[6]

Enzymatic Synthesis of Glutathione

The synthesis of glutathione proceeds in two ATP-dependent steps catalyzed by two distinct enzymes:

-

Glutamate-Cysteine Ligase (GCL): GCL, the rate-limiting enzyme in GSH synthesis, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine to form γ-glutamylcysteine.[2]

-

Glutathione Synthetase (GS): GS catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine, forming the final tripeptide, glutathione.[2]

Figure 1. Metabolic pathway of L-cystine to glutathione.

Regulation of Glutathione Synthesis

The synthesis of glutathione is tightly regulated at multiple levels, including substrate availability and enzyme activity. A key regulatory mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under conditions of oxidative stress, which can be induced by an influx of L-cystine, Nrf2 is released from its inhibitor Keap1.[6] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant proteins and enzymes involved in GSH synthesis, including the subunits of GCL.[7] This leads to an upregulation of GCL expression and an enhanced capacity for GSH synthesis.

Figure 2. Nrf2 signaling pathway in the regulation of GCL expression.

This compound vs. Other Cysteine Precursors

N-acetylcysteine (NAC) is another commonly used precursor for cysteine and subsequent glutathione synthesis. While both L-cystine and NAC can increase intracellular GSH levels, they have different mechanisms of uptake and metabolism.

Table 2: Comparison of L-Cystine and N-Acetylcysteine (NAC) as Glutathione Precursors

| Feature | L-Cystine | N-Acetylcysteine (NAC) | Reference |

| Uptake Mechanism | Primarily via the xCT (SLC7A11/SLC3A2) antiporter | Enters cells and is deacetylated to cysteine | [3][8] |

| Effect on Glutamate | Efflux of intracellular glutamate | No direct effect on glutamate transport | [5] |

| Efficacy in raising GSH | Effective at increasing intracellular GSH | Also effective, and in some in vitro models, more potent than L-cystine at equivalent concentrations | [3] |

| Clinical Use | Used in nutritional supplements and clinical trials for skin health | Widely used as a mucolytic agent and for acetaminophen overdose | [1][9] |

A study on human erythrocytes found that extracellular cystine at 1.0 mM sustained glutathione synthesis at a rate of 0.206 ± 0.036 µmol/(L RBC·min), which was approximately 20% of the maximum rate achieved with cysteine or NAC.[3] However, the in vivo relevance of this finding is complex, as NAC can also act by reducing extracellular cystine to cysteine, which is then taken up by cells.[3]

Experimental Protocols

Measurement of Intracellular Glutathione by HPLC

This protocol describes the quantification of intracellular reduced glutathione (GSH) and oxidized glutathione (GSSG) using high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

Perchloric acid (PCA)

-

Iodoacetic acid (IAA)

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

GSH and GSSG standards

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Cell Lysis: Harvest cells and lyse them in a solution of perchloric acid to precipitate proteins and stabilize thiols.

-

Derivatization of GSH: The supernatant containing GSH is derivatized with iodoacetic acid to form S-carboxymethyl-GSH.

-

Derivatization with FDNB: Both S-carboxymethyl-GSH and GSSG are then derivatized with 1-fluoro-2,4-dinitrobenzene to form chromophoric derivatives that can be detected by UV absorbance.

-

HPLC Analysis: The derivatized samples are injected into an HPLC system. Separation is achieved on a C18 column with a suitable mobile phase gradient. Detection is performed at a wavelength of 365 nm.

-

Quantification: The concentrations of GSH and GSSG in the samples are determined by comparing the peak areas to those of known standards.[10]

Assay for Glutamate-Cysteine Ligase (GCL) Activity

This protocol measures the activity of GCL, the rate-limiting enzyme in glutathione synthesis, by quantifying the production of its product, γ-glutamylcysteine (γ-GC).

Materials:

-

Cell or tissue homogenate

-

Assay buffer containing L-glutamate, L-cysteine, and ATP

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Enzyme Reaction: Incubate the cell or tissue homogenate with the assay buffer containing the substrates for GCL (L-glutamate, L-cysteine, and ATP) at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid, such as sulfosalicylic acid, to precipitate proteins.

-

Analysis of γ-GC:

-

Electrochemical Detection: The product, γ-GC, is electrochemically active and can be directly detected and quantified by HPLC with an electrochemical detector.[11]

-

Fluorescence Detection: Alternatively, γ-GC can be derivatized with a fluorescent reagent, such as naphthalene-2,3-dicarboxaldehyde (NDA) or monobromobimane, and then quantified by HPLC with a fluorescence detector.[12]

-

-

Calculation of Activity: GCL activity is expressed as the amount of γ-GC produced per unit of time per milligram of protein.

Experimental Workflow for Investigating L-Cystine as a Glutathione Precursor

The following diagram illustrates a typical experimental workflow to assess the efficacy of this compound in promoting glutathione synthesis in a cell-based model.

Figure 3. Experimental workflow for studying L-cystine as a GSH precursor.

Quantitative Data from Selected Studies

The following tables summarize quantitative data from studies investigating the effects of L-cystine supplementation on glutathione levels.

Table 3: In Vitro Study on Glutathione Synthesis in Human Erythrocytes

| Precursor | Concentration | Rate of GSH Synthesis (µmol/(L RBC·min)) | Reference |

| L-Cystine | 1.0 mM | 0.206 ± 0.036 | [3] |

| L-Cysteine | Not specified (for max rate) | ~1.03 (calculated as 5x the cystine rate) | [3] |

| N-Acetylcysteine | Not specified (for max rate) | ~1.03 (calculated as 5x the cystine rate) | [3] |

Table 4: Clinical Trial on Oral Supplementation for Skin Pigmentation

| Treatment Group (daily dose) | Duration | Outcome | Reference |

| 500 mg L-Cystine + 250 mg L-Glutathione | 12 weeks | Significant skin lightening and reduction in dark spot size | [9][13] |

| 500 mg L-Cystine | 12 weeks | Significant skin lightening on the upper arm | [9] |

| 250 mg L-Glutathione | 12 weeks | No significant effect on skin lightening | [9] |

| Placebo | 12 weeks | No significant effect | [9] |

These studies highlight that L-cystine, both alone and in combination with glutathione, can have measurable biological effects, although the direct impact on intracellular glutathione levels in various tissues requires further investigation in a clinical setting.

Conclusion

This compound is a stable and soluble precursor for intracellular cysteine and subsequent glutathione synthesis. Its uptake is primarily mediated by the xCT antiporter, and its metabolism is intricately linked to the cellular redox state and the Nrf2 signaling pathway. For researchers and drug development professionals, understanding the mechanisms of L-cystine transport, its conversion to glutathione, and the methodologies to quantify these processes is essential for designing effective therapeutic strategies aimed at modulating intracellular glutathione levels for the treatment of diseases associated with oxidative stress. Further research is warranted to fully elucidate the comparative efficacy and bioavailability of this compound versus other precursors in various physiological and pathological contexts.

References

- 1. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KR101959061B1 - Method for Preparing L-Cysteine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. magistralbr.caldic.com [magistralbr.caldic.com]

- 10. 2.7. HPLC analysis of intracellular glutathione [bio-protocol.org]

- 11. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence-based microtiter plate assay for glutamate-cysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability and Reactivity of L-Cystine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of L-Cystine Hydrochloride, a crucial amino acid derivative in pharmaceutical and biotechnological applications. Understanding its degradation pathways, stability profile under various conditions, and potential interactions is paramount for ensuring product quality, efficacy, and safety.

Physicochemical Properties and General Stability

This compound is the hydrochloride salt of L-cystine, a disulfide-linked dimer of the amino acid cysteine. It presents as a white crystalline powder. The hydrochloride form enhances the stability of the molecule compared to L-cysteine itself, particularly against oxidative degradation.[1][2] However, it is sensitive to light, moisture, and air, and is incompatible with strong oxidizing agents and certain metals.[1]

| Property | Value | Reference |

| Molecular Formula | C6H12N2O4S2 · 2HCl | [3] |

| Molecular Weight | 313.2 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Major Degradation Pathways

The primary degradation pathway for this compound involves the reduction of the disulfide bond to form L-cysteine, which is then susceptible to oxidation. The principal degradation products are L-cysteine and subsequently, cysteic acid.

Reduction to L-Cysteine

The disulfide bond in this compound can be cleaved under reducing conditions to yield two molecules of L-cysteine hydrochloride. This can be an intentional step in some applications or an unwanted degradation reaction.

Oxidation

L-cysteine, formed from the reduction of L-cystine, is readily oxidized, especially in neutral or slightly alkaline aqueous solutions.[4] This oxidation is catalyzed by the presence of metal ions.[1] The initial oxidation product is L-cystine, and further oxidation can lead to the formation of cysteic acid.[5][6]

The following diagram illustrates the primary degradation pathway:

Caption: Primary degradation pathway of this compound.

Factors Affecting Stability

Several environmental factors can influence the stability of this compound.

pH

The stability of this compound is significantly pH-dependent. Acidic conditions generally favor stability by inhibiting the oxidation of the thiol group in any formed L-cysteine.[2] Conversely, neutral to alkaline conditions accelerate the oxidation process.[4]

| pH Condition | Stability Observation |

| Acidic (e.g., pH 1.2) | L-cysteine is stable.[7] |

| Neutral to Alkaline | L-cysteine is less stable and prone to oxidation.[7] |

Temperature

Elevated temperatures can accelerate the degradation of this compound. Thermal decomposition of L-cysteine, a potential degradation product, has been observed to evolve CO2, NH3, and H2O at around 518 K.[8] One study on the thermal decomposition of cystine-containing proteins showed that cystine degradation follows first-order kinetics.[9][10]

Light

This compound is known to be light-sensitive.[3] Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess the impact of light exposure on the molecule and its formulations.[11][12][13][14]

Presence of Metal Ions